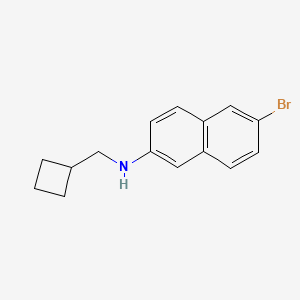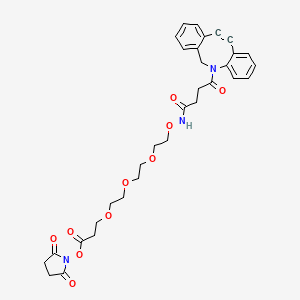
2-(3-Bromo-4-methylphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic aromatic organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromine and methyl groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)-1H-imidazole typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the meta position relative to the methyl group.
Imidazole Formation: The brominated intermediate is then reacted with imidazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-(3-Bromo-4-methylphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-4-methylphenylsulfonyl)morpholine
- 3-Bromo-4-methylphenylamine
- 2-(3-Bromo-4-methylphenyl)acetic acid
Uniqueness
2-(3-Bromo-4-methylphenyl)-1H-imidazole is unique due to the presence of both the bromine and methyl groups on the phenyl ring, combined with the imidazole moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
2-(3-bromo-4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChIキー |
HVWVTFAIUQTQDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)


![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)
